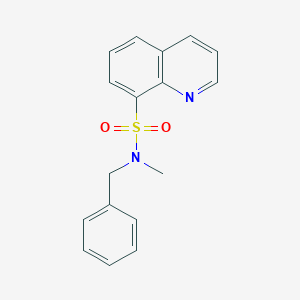

N-benzyl-N-methyl-8-quinolinesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O2S |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

N-benzyl-N-methylquinoline-8-sulfonamide |

InChI |

InChI=1S/C17H16N2O2S/c1-19(13-14-7-3-2-4-8-14)22(20,21)16-11-5-9-15-10-6-12-18-17(15)16/h2-12H,13H2,1H3 |

InChI Key |

ISDRGWLCNUJTAI-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Benzyl N Methyl 8 Quinolinesulfonamide and Its Analogues

General Principles of Sulfonamide Bond Formation

The sulfonamide functional group is a cornerstone in medicinal chemistry and organic synthesis, valued for its chemical stability and its role as a bioisostere for amides. nih.gov The most traditional and widely used method for constructing a sulfonamide bond is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. wikipedia.orgijarsct.co.in

In the context of N-benzyl-N-methyl-8-quinolinesulfonamide, this involves the reaction of 8-quinolinesulfonyl chloride with N-benzyl-N-methylamine. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. wikipedia.org The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

The reactivity in this condensation can be influenced by the nucleophilicity of the amine; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. ijarsct.co.in The inherent rigidity of the sulfonamide group often results in products that are crystalline, which can facilitate purification by recrystallization. wikipedia.org While the classic sulfonyl chloride-amine coupling remains prevalent, alternative methods, such as the direct synthesis from sulfonic acids or their salts under microwave irradiation, have been developed to offer a good tolerance for various functional groups and high yields. organic-chemistry.org

Strategic Approaches for Introducing the N-Benzyl-N-methyl Moiety

The introduction of the disubstituted nitrogen atom is a critical step that defines the target molecule. This can be accomplished through several strategic routes, including reductive amination to pre-form the secondary amine or direct alkylation of a primary sulfonamide.

Reductive amination is a powerful and versatile method for synthesizing amines by converting a carbonyl group into an amine via an intermediate imine or iminium ion. wikipedia.orgyoutube.com This strategy is highly valuable for preparing the N-benzyl-N-methylamine precursor required for the sulfonamide coupling. For instance, reacting benzylamine (B48309) with formaldehyde (B43269) or methylamine (B109427) with benzaldehyde (B42025) generates an intermediate iminium ion which is then reduced in situ to form N-benzyl-N-methylamine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.comucla.edu

Alternatively, a one-pot reductive amination approach can be applied directly to a sulfonamide. A study demonstrated a method for preparing N-benzylic sulfonamides from heteroaryl aldehydes and a primary sulfonamide. rsc.org In this process, an intermediate N-sulfonyl imine is formed and subsequently reduced under mild conditions to yield the final N-benzyl sulfonamide product. rsc.org This avoids the separate synthesis and isolation of the secondary amine.

Table 1: Examples of Reductive Amination Strategies

| Amine Precursor | Carbonyl Precursor | Reducing Agent | Product |

|---|---|---|---|

| Benzylamine | Formaldehyde | Sodium Cyanoborohydride | N-benzyl-N-methylamine |

| Methylamine | Benzaldehyde | Sodium Triacetoxyborohydride | N-benzyl-N-methylamine |

This table presents conceptual pathways based on established reductive amination principles.

A second major strategy involves the sequential N-alkylation of a primary sulfonamide, in this case, 8-quinolinesulfonamide. This approach begins with the reaction of 8-quinolinesulfonyl chloride with ammonia (B1221849) to form the primary sulfonamide. Subsequently, the benzyl (B1604629) and methyl groups are introduced in a stepwise fashion.

Direct alkylation using alkylating agents like methyl iodide and benzyl chloride (or benzyl bromide) is a classic method. masterorganicchemistry.com The reaction is typically performed in the presence of a base to deprotonate the sulfonamide nitrogen, making it more nucleophilic. However, a significant challenge with direct alkylation of primary sulfonamides is controlling the extent of reaction, as dialkylation can readily occur, leading to a mixture of products. masterorganicchemistry.com

More advanced and controlled methods for N-alkylation have been developed. These include catalyst-driven approaches that use alcohols as green alkylating agents in a "borrowing hydrogen" or "hydrogen autotransfer" process. acs.orgrsc.orgorganic-chemistry.org For example, manganese or iridium complexes can catalyze the N-alkylation of sulfonamides with benzyl alcohol, providing a more environmentally benign alternative to benzyl halides. acs.orgrsc.org One study detailed the synthesis of N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides by first preparing the N-benzyl sulfonamide and then reacting it with a second electrophile (benzyl chloride) in the presence of a base like lithium hydride (LiH) to form the tertiary sulfonamide. researchgate.net This stepwise approach allows for the controlled introduction of different substituents.

Table 2: Comparison of N-Alkylation Methods for Sulfonamides

| Alkylating Agent Type | Example Reagent | Catalyst/Base | Key Features |

|---|---|---|---|

| Alkyl Halide | Benzyl chloride, Methyl iodide | K2CO3, NaH, LiH | Classic method; risk of over-alkylation. masterorganicchemistry.comresearchgate.net |

| Alcohol | Benzyl alcohol | Mn(I) or Ir(III) complex, Cs2CO3 | Green chemistry approach; high yields for mono-alkylation. acs.orgrsc.orgorganic-chemistry.org |

The core of forming the quinoline-sulfonamide linkage is the condensation reaction between 8-quinolinesulfonyl chloride and an amine. ijarsct.co.in This reaction's success depends on the nucleophilic character of the amine and the electrophilicity of the sulfonyl chloride. For synthesizing the target compound, pre-synthesized N-benzyl-N-methylamine is used as the nucleophile.

An alternative synthetic paradigm involves the functionalization of the quinoline (B57606) ring itself. Methods exist for the direct amination of quinoline N-oxides, where an activating agent like tosyl anhydride (B1165640) (Ts2O) makes the C2 position of the quinoline ring susceptible to nucleophilic attack by an amine. researchgate.net Following the introduction of the amino group, it could then be functionalized to introduce the benzyl and methyl groups, followed by sulfonylation on a different part of the molecule if the initial amination chemistry is compatible. More recently, a one-pot method to generate sulfonamides from aromatic carboxylic acids and amines has been developed, proceeding through a copper-catalyzed decarboxylative chlorosulfonylation. nih.gov This could potentially be applied to a quinoline carboxylic acid, providing a novel entry to the quinolinesulfonyl chloride intermediate.

Advanced Synthetic Methodologies for Quinolinesulfonamide Derivatives

To create more complex and diverse libraries of compounds for applications such as drug discovery, advanced synthetic methodologies are employed. These techniques allow for the efficient coupling of the quinolinesulfonamide core to other molecular fragments.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. nih.govresearchgate.netrsc.org This reaction forges a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking a molecule containing a terminal alkyne with a molecule containing an azide (B81097). nih.gov

This methodology is exceptionally well-suited for synthesizing hybrid compounds where a quinolinesulfonamide derivative is joined to another pharmacophore or molecular scaffold. To utilize this strategy, an analogue of this compound would first be synthesized bearing either an azide or an alkyne functionality. This could be achieved, for example, by using a benzyl halide that has been modified with the necessary functional group (e.g., 4-(azidomethyl)benzyl chloride) during the N-alkylation step.

This functionalized quinolinesulfonamide can then be "clicked" with a coupling partner containing the complementary group. Research has demonstrated the successful use of CuAAC to create novel triazolyl-substituted quinolines, highlighting the feasibility of this approach for generating complex quinoline-based molecules. nih.gov The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. researchgate.net

Synthesis of Acetylenic Quinolinesulfonamide Derivatives

The introduction of an acetylenic moiety into the quinolinesulfonamide scaffold represents a key strategy for generating derivatives with unique structural and electronic properties. An established method for synthesizing these compounds involves the reaction of a quinolinesulfonyl chloride with an appropriate acetylenic amine. mdpi.com

A general and efficient procedure has been developed for the synthesis of novel acetylenic sulfamoylquinolines. mdpi.com The synthesis typically begins with the reaction of an 8-quinolinesulfonyl chloride with N-methylpropargylamine. mdpi.commdpi.com The reaction is conducted in a suitable solvent, such as chloroform, at a reduced temperature (0–5 °C) in the presence of a base like triethylamine to neutralize the hydrogen chloride byproduct. mdpi.commdpi.com The triethylamine and N-methylpropargylamine are first dissolved and cooled before the quinolinesulfonyl chloride is added to the stirring solution. mdpi.com After several hours, the reaction mixture is washed with cold water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired N-methyl-N-propargyl-quinolinesulfonamide derivative. mdpi.com

This synthetic approach allows for the creation of a series of regioisomeric acetylenic sulfamoylquinolines by starting with variously substituted quinolinesulfonyl chlorides. mdpi.com The resulting terminal alkyne group in the product serves as a versatile chemical handle for further modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the creation of more complex molecules like triazole-containing quinolinesulfonamides. mdpi.com

Table 1: Representative Synthesis of Acetylenic Quinolinesulfonamides This table is a representative summary based on described methodologies.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 8-Quinolinesulfonyl chloride | N-methylpropargylamine | Triethylamine | Chloroform | 0-5 °C, 3 hours | N-methyl-N-propargyl-8-quinolinesulfonamide | mdpi.commdpi.com |

| Substituted quinolinesulfonyl chlorides (e.g., chloro-substituted) | N-methylpropargylamine | Triethylamine | Chloroform | 0-5 °C, 3 hours | Chloro-[N-methyl-N-(3-propynyl)sulfamoyl]quinolines | mdpi.com |

Multi-component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single operation from three or more starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govrug.nl In the context of quinolinesulfonamide chemistry, MCRs and related diversification strategies offer a streamlined pathway to novel molecular scaffolds that would otherwise require lengthy, linear synthetic sequences. nih.gov

While direct MCRs to form the this compound core are not prominently documented, the principles of MCRs are widely applied to diversify heterocyclic scaffolds. nih.govrug.nl For instance, the combination of aldehydes, amines, and isocyanides can lead to a variety of imidazolone (B8795221) scaffolds, demonstrating how a single set of reactants can be guided toward different structural outcomes by carefully controlling reaction parameters. nih.gov Similar strategies, such as four-component coupling processes involving aldehydes, amines, acid chlorides, and nucleophiles, have been developed to create functionalized intermediates ready for subsequent cyclization into diverse heterocyclic systems. nih.gov

A highly relevant diversification strategy for analogues of this compound involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is often used in tandem with initial synthetic steps to expand a molecular scaffold. For example, the acetylenic quinolinesulfonamide derivatives discussed previously are ideal substrates for CuAAC reactions. mdpi.com By reacting an N-propargyl-quinolinesulfonamide with various organic azides, a diverse library of 1,2,3-triazole-containing quinolinesulfonamides can be synthesized, effectively demonstrating a powerful method for scaffold diversification. mdpi.com This approach highlights how a key functional group introduced in an early synthetic step can be leveraged to generate significant molecular complexity. mdpi.com

Spectroscopic and Chromatographic Characterization Techniques in Synthetic Research

The unambiguous identification and purity assessment of synthesized compounds like this compound and its analogues are critically dependent on a suite of modern analytical techniques.

Spectroscopic Techniques are essential for elucidating molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most common techniques used to determine the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H NMR would confirm the presence of protons on the quinoline and benzyl rings, as well as the methyl group, with their characteristic chemical shifts and coupling patterns. researchgate.netnih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further establish connectivity between different parts of the molecule. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the molecular formula.

X-ray Crystallography: When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. bohrium.comresearchgate.net This technique has been successfully applied to characterize related sulfonamide structures, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, revealing precise details of the molecular geometry and intermolecular interactions like hydrogen bonds. bohrium.comresearchgate.net

Chromatographic Techniques are vital for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and analysis of synthetic products. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is commonly employed to separate compounds based on their hydrophobicity.

Hydrophobic Interaction Chromatography (HIC): HIC is a variant of chromatography that separates molecules based on their hydrophobicity. It is particularly useful for amphiphilic molecules and operates under conditions that are often less denaturing than reversed-phase chromatography. nih.gov Solutes are adsorbed onto a weakly hydrophobic stationary phase in the presence of a high-salt concentration mobile phase, and elution is achieved by decreasing the salt gradient. nih.gov

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size). It is particularly useful for analyzing polymers or large molecules but can also be used in two-dimensional liquid chromatography (2D-LC) setups in combination with HIC or HPLC to provide a more comprehensive characterization of complex mixtures. nih.gov

Table 2: Summary of Key Characterization Techniques

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. | researchgate.netnih.gov |

| Mass Spectrometry (MS, HRMS) | Molecular Weight & Formula Determination | Precise molecular mass and elemental composition. | researchgate.net |

| X-ray Crystallography | Definitive Structure Determination | 3D molecular structure, bond lengths, angles, and intermolecular interactions. | bohrium.comresearchgate.net |

| Chromatography (HPLC, HIC) | Purification and Purity Assessment | Separation of compounds from mixtures based on physicochemical properties like hydrophobicity. | nih.gov |

Computational Chemistry and Molecular Modeling Applications in N Benzyl N Methyl 8 Quinolinesulfonamide Research

Quantum Chemical Calculations (Density Functional Theory (DFT) Based Approaches)

Wave Function Properties Analysis (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF))

Wave function analysis offers a profound understanding of the chemical bonding and non-covalent interactions that dictate a molecule's structure and reactivity. While specific studies focusing exclusively on N-benzyl-N-methyl-8-quinolinesulfonamide are not detailed in the reviewed literature, comprehensive analyses have been performed on the parent scaffold, 8-Quinolinesulfonamide, providing crucial insights applicable to its derivatives. bohrium.comcapes.gov.br

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions (NCIs) within a molecule, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net This analysis is based on the relationship between electron density and its first derivative. researchgate.net For the 8-Quinolinesulfonamide scaffold, RDG analysis has been used to study the various non-covalent contacts in both its monomer and dimer forms. bohrium.comresearchgate.net The resulting isosurface maps distinguish between strong attractive interactions, weaker van der Waals interactions, and strong repulsive interactions, providing a detailed picture of the intramolecular forces that stabilize the compound's conformation. researchgate.net

Electron Localization Function (ELF) provides a measure of electron localization in atomic and molecular systems, effectively mapping out regions corresponding to core electrons, covalent bonds, and lone pairs. tandfonline.com A computational study on 8-Quinolinesulfonamide utilized ELF to investigate its chemical bonding characteristics. bohrium.comcapes.gov.br By assessing ELF values, researchers can identify electron depletion regions and critical points that define the nature of the chemical bonds within the quinoline (B57606) ring and the sulfonamide group, offering a deeper understanding of the molecule's electronic structure. bohrium.com Such analyses are fundamental to explaining the molecule's stability and reactivity. nih.gov

These wave function analyses, performed using tools like Density Functional Theory (DFT), are critical for building a foundational understanding of the electronic and structural properties of the core quinolinesulfonamide structure, which is essential for the rational design of derivatives like this compound. bohrium.comcapes.gov.br

Machine Learning Methodologies in Compound Design and Activity Prediction

Machine learning (ML) has emerged as a transformative tool in drug discovery, accelerating the identification of promising new chemical entities. mdpi.com Research into novel quinolinesulfonamide derivatives has leveraged ML to design and screen for compounds with potential anticancer activity. mdpi.com

In a notable study, machine learning approaches were employed at the outset to discover new hybrids of quinolinesulfonamide and 1,2,3-triazole with potential as Rho-associated protein kinase (ROCK) inhibitors for cancer therapy. mdpi.com From an in-house library of quinolinesulfamoyl compounds, ML models were used to select 22 derivatives for synthesis and further study. mdpi.com This approach uses the multiple docking scores of each compound against an ensemble of protein structures as features for the ML models. mdpi.com By learning how the features of known active compounds differ from inactive ones, the ML model can predict the potential activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. mdpi.com This methodology was applied to a series of compounds including the analog, 8-N-Methyl-N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinolinesulfonamide. mdpi.com

Predictive Modeling for Biological Activity (e.g., K Nearest Neighbour predictive model)

Among the various ML algorithms, the K-Nearest Neighbour (k-NN) model is a classification method used to predict the biological activity of small molecules. nih.govnih.gov The k-NN algorithm classifies a compound based on the properties of its "k" closest neighbors in the feature space. mdpi.com This method is valued for its relative simplicity and interpretability. mdpi.com

In the context of quinolinesulfonamide research, a k-NN predictive model was specifically used to analyze ensemble docking results. mdpi.com The model helps to classify whether a compound is likely to be active or inactive against a specific biological target. mdpi.commdpi.com For instance, in a study predicting tyrosinase inhibitors, a k-NN model demonstrated high accuracy in classifying peptides based on their physicochemical properties. mdpi.com Similarly, for the quinolinesulfonamide-triazole hybrids, the k-NN model was a key component of the in silico research, helping to decide whether a designed hybrid was likely to be active with a high probability. mdpi.com This predictive power allows researchers to significantly narrow down the number of compounds for costly and time-consuming experimental validation. nih.gov

Table 1: Conceptual Overview of k-NN Predictive Modeling for Compound Activity This table illustrates the general process described in the research.

| Step | Description | Example Data Input / Output |

|---|---|---|

| 1. Training Data | A dataset of known compounds with their measured biological activity (Active/Inactive) and calculated molecular descriptors (features). | Input: Compounds 1-100 with docking scores, molecular weight, logP, etc., and a known activity label. |

| 2. Feature Space | Compounds are plotted as points in a multi-dimensional space where each axis represents a molecular descriptor. | A point in space representing a compound's unique properties. |

| 3. Classification | A new, unclassified compound is placed into the feature space. The k-NN algorithm identifies the 'k' (e.g., 5) nearest training compounds. | Input: New Compound X's descriptors. |

| 4. Prediction | The new compound is assigned the most common class (Active or Inactive) among its 'k' neighbors. | Output: Prediction for Compound X is "Active" if 3 out of its 5 nearest neighbors are active. |

Application of EDock-ML Web Server for Ensemble Docking

To facilitate the use of sophisticated computational models by a broader range of scientists, web-based tools have been developed. The EDock-ML web server is a prime example, designed to simplify the process of using ensemble docking combined with machine learning to aid in drug discovery. nih.govbio.tools Ensemble docking itself is a technique that accounts for receptor flexibility by docking a ligand to multiple conformations of a target protein. bohrium.com

The EDock-ML web server was utilized in the in silico research campaign for the aforementioned quinolinesulfonamide-triazole hybrids. mdpi.com The server's underlying principle is to use the docking scores from an ensemble of structures as features for its machine learning models, such as the k-NN model. mdpi.combohrium.com A researcher can submit a compound, and the server performs the docking calculations and then applies the pre-trained ML model to predict the likelihood of the compound being active or inactive for a specific drug target. nih.govumsl.edu

The server operates on a bottom-up approach, where ML models are developed and validated for one protein target at a time to ensure high predictive accuracy for the proteins within its database. nih.govbohrium.com The results from the EDock-ML sensitivity parameter can indicate, for example, if the model predicts an active relationship with 90% probability. mdpi.com This platform streamlines the predictive workflow, allowing even non-specialist users to leverage the power of combined ensemble docking and machine learning for hit identification. nih.gov

Mechanistic Investigations and Molecular Target Identification for N Benzyl N Methyl 8 Quinolinesulfonamide

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition Mechanisms (e.g., hCA II, hCA IX, hCA XII)

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. semanticscholar.org Their primary mechanism involves the coordination of the sulfonamide anion to the zinc ion located in the active site of the enzyme. semanticscholar.org Research into quinoline-based sulfonamides has demonstrated their potential as inhibitors of various human (h) CA isoforms.

Studies on related benzenesulfonamide (B165840) compounds have shown that they can be potent inhibitors of several hCA isoforms. For instance, a series of 4-anilinoquinazoline-based benzenesulfonamides exhibited significant inhibitory activity against hCA I, II, IX, and XII. nih.gov Specifically, certain compounds in this class showed potent inhibition of the physiologically dominant isoform hCA II, with inhibitory concentrations (Kᵢ) as low as 4.6 nM. nih.gov Furthermore, these compounds were also effective against the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values of 86.5 nM and 39.4 nM, respectively, for the most potent derivatives. nih.gov

While direct inhibitory data for N-benzyl-N-methyl-8-quinolinesulfonamide on these specific isoforms is not extensively detailed in the provided results, the general class of N-(quinolin-8-yl)benzenesulfonamides has been identified for its biological activity. nih.govnih.gov Investigations into structurally similar compounds, such as (Z/E)-alkyl N'-benzyl-N-(arylsulfonyl)-carbamimidothioates, have revealed selective inhibition of the tumor-associated hCA IX and XII isoforms, with no significant activity against the off-target hCA I and II isoforms. nih.gov This selectivity is a crucial aspect in the development of targeted therapies. Another study on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides also highlighted selective inhibition of the CA VII isoform, which is associated with neuropathic pain, over off-target isoforms like CA I and CA II. semanticscholar.orgresearchgate.net

Interactive Data Table: Inhibition of Human Carbonic Anhydrase Isoforms by Related Sulfonamide Compounds

| Compound Class | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | hCA VII (Kᵢ) | Selectivity Profile |

| 4-Anilinoquinazoline-based benzenesulfonamides | 4.6 nM (most potent) | 86.5 nM (most potent) | 39.4 nM (most potent) | Not Reported | Potent inhibitor of I, II, IX, and XII |

| (Z/E)-Alkyl N'-benzyl-N-(arylsulfonyl)-carbamimidothioates | Ineffective | Effective Inhibition | Effective Inhibition | Not Reported | Selective for IX and XII over I and II |

| 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides | Low to subnanomolar | Not Reported | Not Reported | Subnanomolar | Selective for VII over I and II |

Modulation of Cytochrome P450 (CYP) Isoenzymes

Cytochrome P450 (CYP) enzymes are a critical family of proteins involved in the metabolism of a vast number of drugs and other xenobiotics. nih.gov The interaction of chemical compounds with CYP isoenzymes, either through inhibition or induction, is a major factor in drug-drug interactions. nih.gov

The metabolism of N-benzyl substituted amines by CYP enzymes has been a subject of study. For example, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 has been investigated to understand the underlying chemical mechanisms, which are thought to proceed via hydrogen abstraction rather than single electron transfer. nih.gov Research on the N-debenzylation of N-benzyl-N-substituted benzylamines catalyzed by cytochrome P450 indicates that the reaction involves the formation of a radical cation, which subsequently leads to the production of benzaldehydes and benzylamines. researchgate.net

While specific data on the modulation of individual CYP isoenzymes by this compound is not detailed in the search results, the known metabolic pathways of structurally related N-benzylamines suggest that it would likely be a substrate for and a potential modulator of CYP enzymes. nih.govresearchgate.net Medicinal chemistry efforts often focus on modifying chemical structures to minimize unwanted CYP inhibition early in the drug discovery process. nih.gov

Cell Signaling Pathway Modulation

Downregulation of NF-κB Pathway Activity

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that are central regulators of immune and inflammatory responses. nih.gov The NF-κB pathway is a key target for therapeutic intervention in a variety of diseases. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. nih.gov

A series of N-(quinolin-8-yl)benzenesulfonamides, which includes the structural backbone of this compound, has been identified as being capable of suppressing the NF-κB pathway. nih.govnih.gov These compounds were discovered through high-throughput screening and confirmed in secondary assays of NF-κB activation. nih.gov Potencies in cell-based assays were observed in the low micromolar range, with some analogues having an IC₅₀ as low as 0.6 µM. nih.govnih.gov The data suggests that the inhibitory activity occurs at a common point within the NF-κB pathway. nih.gov

Inactivation of JNK/p38MAPK-MK2 Signaling Cascades

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that are activated by various cellular stresses and inflammatory cytokines. These pathways are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.

Research on N-benzyl-N-methyldecan-1-amine (BMDA), a compound with structural similarities to the benzylamine (B48309) portion of this compound, has demonstrated anti-inflammatory properties through the downregulation of the JNK/p38MAPK-MK2 and NF-κB inflammatory signaling pathways. frontiersin.org In in-vitro studies, pretreatment with BMDA was shown to inhibit the phosphorylation of NF-κB p65, indicating a reduction in its activation. frontiersin.org These findings suggest that compounds with a similar N-benzyl-N-methylamine moiety may possess the ability to modulate these key inflammatory signaling cascades. frontiersin.org

Interference with Rab27a-mediated Exocytosis

Currently, there is a lack of specific scientific literature detailing the direct interference of this compound with Rab27a-mediated exocytosis. While Rab27a is a known regulator of vesicular trafficking and exocytosis in various cell types, including neutrophils, and has been implicated in cancer progression through the release of pro-tumorigenic factors, no studies to date have specifically investigated the effects of this compound on this pathway. nih.govnih.gov

Modulation of Focal Adhesion Kinase and c-Jun N-terminal Kinase Activation

Similarly, a review of available scientific research reveals no direct evidence of this compound modulating the activation of Focal Adhesion Kinase (FAK) or c-Jun N-terminal Kinase (JNK). Both FAK and JNK are critical signaling molecules involved in cellular processes relevant to cancer, such as invasion, proliferation, and survival. jci.orgnih.gov However, the specific impact of this compound on these kinases has not been a subject of published research.

Investigation of Other Specific Molecular Targets (e.g., Pyruvate (B1213749) Kinase R for related compounds)

While direct molecular targets for this compound remain to be fully elucidated, research into structurally related quinoline-8-sulfonamide (B86410) derivatives has identified the M2 isoform of pyruvate kinase (PKM2) as a significant molecular target. nih.gov PKM2 is a key glycolytic enzyme that is overexpressed in many cancer types and plays a crucial role in tumor metabolism and growth. nih.gov

A study focusing on a series of 8-quinolinesulfonamide derivatives found that these compounds can act as modulators of PKM2. nih.gov One particular derivative, identified as compound 9a, demonstrated the ability to reduce intracellular pyruvate levels in A549 lung cancer cells, leading to an impact on cancer cell viability and cell-cycle distribution. nih.govnih.gov This suggests that the quinoline-8-sulfonamide scaffold may serve as a basis for developing agents that target the metabolic vulnerabilities of cancer cells. nih.gov

The investigation into these derivatives involved their design, synthesis, and subsequent biological evaluation. nih.govmdpi.com The findings indicate that the introduction of different chemical fragments to the quinoline-8-sulfonamide core can significantly influence their interaction with PKM2 and their resulting anti-cancer activity. nih.gov

Research Findings on a Related Quinoline-8-Sulfonamide Derivative (Compound 9a)

| Cancer Cell Line | IC50 (µM) | IC50 (µg/mL) |

|---|---|---|

| C32 (Amelanotic melanoma) | 520 | 233.9 |

| COLO829 (Metastatic melanoma) | 376 | 168.7 |

| MDA-MB-231 (Breast cancer) | 609 | 273.5 |

| U87-MG (Glioblastoma) | 756 | 339.7 |

| A549 (Lung carcinoma) | 496 | 223.1 |

This table presents the cytotoxic activity (IC50 values) of compound 9a, a quinoline-8-sulfonamide derivative, against various human cancer cell lines as reported in a study by Piska et al. (2023). nih.gov

In Vitro and Preclinical Biological Activity Studies of N Benzyl N Methyl 8 Quinolinesulfonamide and Its Analogues

Anticancer and Antiproliferative Activity

The development of novel anticancer agents remains a critical area of research, with a focus on compounds that can selectively target cancer cells while minimizing toxicity to normal cells. nih.gov Analogues of 8-quinolinesulfonamide have demonstrated promising results in this domain.

Various analogues of N-benzyl-N-methyl-8-quinolinesulfonamide have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Studies on benzenesulfonylguanidine derivatives, for instance, have shown potent activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC₅₀ values in the low micromolar range (2.5–5 μM). researchgate.net

Similarly, a series of phenylsulfonylpiperazine derivatives were tested against breast cancer cell lines, including the luminal A type (MCF-7) and triple-negative type (MDA-MB-231). mdpi.com One of the most promising compounds in this series, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, exhibited a noteworthy IC₅₀ value of 4.48 μM against MCF-7 cells. mdpi.com In another study, a monobenzyltin compound demonstrated strong growth inhibition against several cancer cell lines, with a particularly potent effect on MCF-7 cells, recording an IC₅₀ value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov The activity extended to other lines such as MDA-MB-231 (IC₅₀ of 4.5±0.25 μg/mL) and HCT-116, although specific values for the latter were not detailed in the same study. nih.gov

Further research on benzimidazole (B57391) derivatives also highlighted their anti-proliferative effects. One such derivative showed high cytotoxicity against MCF-7 cells with an IC₅₀ of 8.86±1.10 μg/mL, and moderate activity against HCT-116 cells with an IC₅₀ of 24.08±0.31 μg/mL. waocp.org

Table 1: Cytotoxicity of this compound Analogues in Human Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value | Source(s) |

|---|---|---|---|

| Benzenesulfonylguanidine Derivatives | MCF-7 (Breast) | 2.5–5 μM | researchgate.net |

| Benzenesulfonylguanidine Derivatives | HCT-116 (Colon) | 2.5–5 μM | researchgate.net |

| Phenylsulfonylpiperazine Derivative 3 | MCF-7 (Breast) | 4.48 μM | mdpi.com |

| Monobenzyltin Compound C1 | MCF-7 (Breast) | 2.5±0.50 μg/mL | nih.gov |

| Monobenzyltin Compound C1 | MDA-MB-231 (Breast) | 4.5±0.25 μg/mL | nih.gov |

| Benzimidazole Derivative 4 | MCF-7 (Breast) | 8.86±1.10 μg/mL | waocp.org |

| Benzimidazole Derivative 2 | HCT-116 (Colon) | 16.18±3.85 μg/mL | waocp.org |

| Benzimidazole Derivative 4 | HCT-116 (Colon) | 24.08±0.31 μg/mL | waocp.org |

A crucial attribute for any potential anticancer therapeutic is its ability to selectively kill cancer cells while sparing healthy, non-cancerous cells. Several analogues have been specifically tested for this selective cytotoxicity. For example, new 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivatives were evaluated against the non-cancerous human keratinocyte cell line (HaCaT). researchgate.netmdpi.com These studies demonstrated that the compounds exhibited significantly higher cytotoxicity against cancer cells compared to the healthy HaCaT cells. researchgate.net

One derivative containing a 2-(trifluoromethyl)benzylthio group showed an IC₅₀ of 13 μM in HCT-116 cells, while its IC₅₀ in HaCaT cells was 48 μM. mdpi.com Another compound with a 2-chloromethylbenzylthio substituent had IC₅₀ values of 12 μM and 19 μM against HCT-116 and MCF-7 cells, respectively, compared to an IC₅₀ of 47 μM in HaCaT cells. mdpi.com Similarly, the monobenzyltin compound C1, which was highly toxic to MCF-7 cells (IC₅₀ = 2.5±0.50 μg/mL), showed a much higher IC₅₀ value of >30 μg/mL in the normal human hepatic cell line WRL-68, indicating a strong selective effect. nih.gov

Table 2: Selective Cytotoxicity of Analogues in Cancer vs. Non-Cancerous Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer IC₅₀ | Non-Cancerous Cell Line | Non-Cancerous IC₅₀ | Source(s) |

|---|---|---|---|---|---|

| Benzenesulfonylguanidine 6 | HCT-116 | 13 μM | HaCaT | 48 μM | mdpi.com |

| Benzenesulfonylguanidine 7 | HCT-116 | 12 μM | HaCaT | 47 μM | mdpi.com |

| Benzenesulfonylguanidine 7 | MCF-7 | 19 μM | HaCaT | 47 μM | mdpi.com |

| Monobenzyltin Compound C1 | MCF-7 | 2.5±0.50 μg/mL | WRL-68 | >30 μg/mL | nih.gov |

The antiproliferative activity of these compounds is often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). While direct studies on this compound are limited, research on related structures provides insight into potential mechanisms. For instance, benzyl (B1604629) isothiocyanate (BITC), which shares the benzyl group, has been shown to inhibit the growth of human pancreatic cancer cells by causing a G₂/M phase cell cycle arrest. nih.gov This arrest was associated with a significant decrease in the levels of key regulatory proteins such as cyclin-dependent kinase 1 (Cdk1) and cyclin B1. nih.gov

Furthermore, BITC treatment was found to induce apoptosis, which was characterized by an increased Bax/Bcl-2 ratio and the cleavage of procaspase-3 and poly(ADP-ribose)polymerase (PARP). nih.gov Studies on Jurkat human T-cell leukemia cells also revealed that BITC-induced apoptosis might be regulated by the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). nih.gov The phosphorylation of the anti-apoptotic protein Bcl-2 was identified as a key event linking the cell cycle arrest to the induction of apoptosis. nih.gov These findings suggest that analogues containing a benzyl moiety may exert their anticancer effects through similar pathways involving cell cycle disruption and the activation of apoptotic cascades.

Antimicrobial Activity

In addition to their anticancer properties, quinoline (B57606) derivatives have a long history of use as antimicrobial agents.

Analogues incorporating the quinolone and benzyl structures have been synthesized and evaluated for their antibacterial properties. A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were assessed against various Gram-positive and Gram-negative bacteria. nih.gov Certain derivatives displayed high activity, particularly against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis, with potency comparable or superior to the reference drugs norfloxacin (B1679917) and ciprofloxacin. nih.gov

Another study focused on N-benzylsalicylthioamides, which were tested against eight bacterial strains. nih.gov These compounds exhibited moderate to high activity against Gram-positive bacteria. The effectiveness of these compounds was found to increase with their lipophilicity and the presence of halogen substituents. nih.gov

The antifungal potential of related compounds has also been explored. While specific data on this compound is scarce, studies on other benzyl derivatives show activity against pathogenic fungi. For example, N-alkyl dimethyl benzyl ammonium (B1175870) chloride has been evaluated for its antifungal effect against Aspergillus fumigatus and Aspergillus flavus strains. researchgate.net Furthermore, a series of 3,5-diarylidene-4-piperidone derivatives were synthesized, with one compound, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one, showing the best antifungal activity against Aspergillus niger and Aspergillus fumigatus. researchgate.net Other natural compounds have also shown efficacy; for instance, 1,8-cineole demonstrated 50% inhibition of Aspergillus flavus growth at a concentration of 250 ppm. mdpi.com

Antiviral Properties, with a Focus on HIV Protease Inhibition (for related sulfonamides)

The quinoline scaffold is a core component of various molecules demonstrating a broad spectrum of antiviral activities. childrenshospital.org Quinoline derivatives have shown potency against several viruses, including human immunodeficiency virus (HIV), Zika virus, Ebola virus, and hepatitis C virus. childrenshospital.org Likewise, sulfonamide derivatives have been investigated for their antiviral properties against a wide range of viruses such as HIV, influenza viruses, and enteroviruses. nih.gov The incorporation of a sulfonamide group can be a key feature for the antiviral effects of resulting heterocyclic compounds. nih.gov

While direct studies on this compound as an HIV protease inhibitor are not prominent, related structural motifs have been explored in this context. For instance, a series of N-benzyl pseudopeptides were designed and synthesized as inhibitors of HIV-1 protease. nih.gov One of the most effective compounds in that series, the pseudotripeptide Fmoc-Leu-N(Bzl)Hse-Met-NH-tBu, demonstrated a 50% inhibitory concentration (IC₅₀) of 170 nM against the isolated enzyme and a 50% effective dose (ED₅₀) of 52 nM in inhibiting viral replication in cell culture. nih.gov Another example is the potent, approved HIV protease inhibitor Nelfinavir, which incorporates a complex decahydroisoquinoline (B1345475) carboxamide structure. nih.gov These examples highlight the relevance of the N-benzyl and sulfonamide moieties in the design of potential antiviral agents, including those targeting HIV protease. nih.govnih.gov

Anti-Inflammatory Activity

Quinolines are recognized as a privileged scaffold in the development of small-molecule anti-inflammatory agents, targeting various pharmacological pathways. frontiersin.org

Studies on compounds structurally related to this compound have demonstrated significant effects on key pro-inflammatory cytokines. A closely related compound, N-benzyl-N-methyldecan-1-amine (BMDA), was shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in THP-1 human monocyte cells stimulated with lipopolysaccharide (LPS). This inhibition is part of a broader blockade of inflammatory signaling pathways, including c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κΒ.

The ability to modulate these cytokines is a critical aspect of anti-inflammatory activity, as circulatory markers like TNF-α and IL-1β are correlated with inflammatory conditions. For example, pretreatment of human monocyte-derived macrophages with menaquinone-7, an unrelated compound, also showed dose-dependent inhibition of TNF-α and IL-1β gene expression and protein production, underscoring the importance of this mechanism in controlling inflammation.

The anti-inflammatory potential of compounds analogous to this compound has been validated in animal models of chronic inflammatory diseases.

In a rat model of colitis induced by 2,4-dinitrobenzenesulfonic acid (DNBS), rectal administration of N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), significantly reduced the severity of the disease. This was accompanied by a decrease in myeloperoxidase (MPO) activity, which indicates reduced neutrophil infiltration into the colonic mucosa, and lower production of inflammatory mediators like TNF-α in the colon tissues.

Furthermore, in a mouse model of collagen-induced rheumatoid arthritis (RA), oral administration of BMDA and DMMA ameliorated the condition. The treatment led to a reduction in the levels of inflammatory cytokine transcripts and helped protect connective tissues. Another study involving a different quinoline sulfonamide, N-(4-methoxyphenyl) quinoline-8-sulfonamide (B86410) (QS-3g), also demonstrated anti-inflammatory effects in the context of RA by reducing the inflammatory response of fibroblast-like synoviocytes (FLS), which are key players in RA pathogenesis.

The inflammatory response to lipopolysaccharide (LPS), a component of gram-negative bacteria, is primarily mediated through the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2). childrenshospital.org The formation of the TLR4-MD-2 complex is critical for recognizing LPS and initiating downstream inflammatory signaling. childrenshospital.org Inhibition of this interaction represents an attractive therapeutic strategy for inflammatory diseases. childrenshospital.org

Studies have shown that N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative inhibit LPS-induced inflammation in vitro. This suggests a potential interaction with the TLR4 signaling pathway. While direct inhibition of TLR4/MD-2 by this specific sulfonamide has not been detailed, other molecules have been identified as inhibitors of this complex. For example, the FDA-approved drug Disulfiram has been shown to block TLR4 signaling by covalently modifying a key cysteine residue on MD-2. childrenshospital.org Similarly, custom-designed peptides derived from the MD-2 protein structure have been shown to block the TLR4–MD-2 association and subsequent LPS-induced cytokine expression. nih.gov This mechanism, targeting the initial step of LPS sensing, is a plausible way by which structurally related quinoline sulfonamides may exert some of their anti-inflammatory effects.

Antimalarial Activity Studies

Quinolines, particularly 8-aminoquinolines, are a cornerstone of antimalarial drug discovery and therapy. They are known to be active against various life cycle stages of the Plasmodium parasite.

Analogues of this compound have been evaluated for their efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.

A series of 5-aryl-8-aminoquinoline derivatives were found to be more potent against the chloroquine (B1663885) (CQ)-resistant clone of P. falciparum than the CQ-sensitive clone. In another study, hybrid compounds containing a 7-chloroquinoline (B30040) pharmacophore and an arylsulfonamide moiety were designed. One of these compounds showed an IC₅₀ value of 0.09 µM against P. falciparum and also demonstrated 49% inhibition of parasitemia in P. berghei-infected mice.

Similarly, a series of p-benzyl-substituted thiazinoquinones were tested against the D10 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains of P. falciparum. The results indicated that the antiplasmodial activity was influenced by the electronic properties of the substituent on the benzyl ring, with compounds showing IC₅₀ values in the micromolar and sub-micromolar range.

Table 1: In Vitro Antimalarial Activity of Related Quinoline Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class/Derivative | P. falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Hybrid quinoline-sulfonamide | Not Specified | 0.09 µM | |

| 1,2,3-triazol-1-yl quinoline | W2 (CQ-Resistant) | 1.4 µM | |

| 2,8-bis-(trifluoromethyl)quinoline | Not Specified | 0.083 µM | |

| Thiazinoquinone (Compound 26) | D10 (CQ-Sensitive) | 1.05 µM | |

| Thiazinoquinone (Compound 26) | W2 (CQ-Resistant) | 0.89 µM | |

| Thiazinoquinone (Compound 27) | D10 (CQ-Sensitive) | 0.98 µM | |

| Thiazinoquinone (Compound 27) | W2 (CQ-Resistant) | 0.78 µM |

Preclinical Antimalarial Evaluation in Rodent Models (e.g., P. chabaudi, P. berghei)

There is no specific information available in the public domain regarding the preclinical antimalarial evaluation of this compound in rodent models such as Plasmodium chabaudi or Plasmodium berghei. While these models are standard for assessing the in vivo efficacy of potential antimalarial compounds, no studies detailing the activity of this compound in these systems have been found.

Other Reported Biological Activities (e.g., Anthelmintic, Antiprotozoal)

Similarly, there is a lack of specific published research on the anthelmintic or other antiprotozoal activities of this compound. While related chemical classes are being investigated for such properties, the specific activity profile of this compound remains uncharacterized in the available literature.

Future Directions and Translational Research Potential for N Benzyl N Methyl 8 Quinolinesulfonamide

Rational Design and Optimization of N-benzyl-N-methyl-8-quinolinesulfonamide Scaffolds for Enhanced Efficacy

The foundational principle of modern drug development lies in the rational design and systematic optimization of a lead scaffold to enhance its therapeutic efficacy and selectivity. For this compound, this process involves a multi-pronged approach leveraging structure-activity relationships (SAR) to guide chemical modifications.

The core structure, featuring a quinoline (B57606) ring, a sulfonamide linker, and a benzyl (B1604629) group, presents multiple avenues for modification. The strategic placement of various substituents on both the quinoline and benzyl rings can significantly influence the compound's biological activity. For instance, in related N-benzyl-benzoxazol-2-one scaffolds, substitutions on the benzoxazolone ring led to the discovery of antagonists with IC50 values as low as 7.5 nM in a tautomerase assay and 80 nM in a MIF-CD74 binding assay. nih.gov This highlights the potential for similar enhancements with this compound.

Furthermore, studies on (R)-N-benzyl 2-acetamido-3-methoxypropionamide have demonstrated that the introduction of non-bulky, hydrophobic groups can retain or even enhance anticonvulsant activities. nih.gov This suggests that modifications to the N-methyl and benzyl portions of this compound could be a fruitful area of investigation. The goal of such optimization would be to improve potency, selectivity, and pharmacokinetic properties.

A key aspect of this rational design process is the development of a comprehensive SAR profile. This involves synthesizing a library of analogs with systematic variations and evaluating their biological activity. The insights gained from these studies are crucial for identifying the key structural motifs responsible for the desired therapeutic effects.

Exploration of Novel Biological Targets and Therapeutic Applications

While initial research has pointed towards specific biological activities, the full therapeutic potential of this compound likely extends beyond its currently identified targets. A significant area of future research will be the exploration of novel biological targets and, consequently, new therapeutic applications.

A promising avenue of investigation is the inhibition of the Kv1.3 potassium channel. A patent for N-benzyl-N-arylsulfonamide derivatives has demonstrated their ability to specifically bind to and inhibit this channel, suggesting their utility in treating autoimmune diseases mediated by effector memory T (TEM) cells. google.com Given the structural similarity, this compound could be investigated for similar activity.

Moreover, structurally related compounds have shown a range of biological effects. For example, N-benzyl-N-methyldodecan-1-amine, derived from garlic, has demonstrated anti-cancer effects in human lung cancer cells and has shown potential in mitigating colitis and rheumatoid arthritis. nih.govfrontiersin.org These findings suggest that this compound and its derivatives could be explored for their anti-inflammatory and anti-proliferative properties.

The process of identifying new targets can be accelerated through techniques such as chemical proteomics and phenotypic screening. These approaches can help to uncover previously unknown molecular interactions and cellular effects of the compound, opening up new avenues for therapeutic intervention.

Integration of Advanced Computational and Experimental Methodologies for Lead Compound Development

The development of lead compounds in the modern era is greatly enhanced by the integration of advanced computational and experimental methodologies. For this compound, a synergistic approach combining in silico modeling with in vitro and in vivo testing will be critical for accelerating its development.

Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the interactions between the compound and its biological targets. nih.gov These models can predict the activity of novel analogs, helping to prioritize synthetic efforts and reduce the number of compounds that need to be screened experimentally. For instance, 2D-QSAR and 3D-QSAR models have been successfully used to predict the inhibitory activities of other small molecules. nih.gov

Molecular dynamics simulations can further elucidate the binding modes and conformational changes of both the ligand and the target protein, providing a deeper understanding of the mechanism of action. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

These computational predictions must be validated through rigorous experimental testing. High-throughput screening (HTS) can be employed to rapidly assess the activity of a large library of analogs against the target of interest. The hits from these screens can then be further characterized using a battery of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Promising candidates would then advance to in vivo studies in relevant animal models to evaluate their efficacy and pharmacokinetic profiles.

Prospects for Preclinical Development of this compound as a Lead Compound

The culmination of the aforementioned research efforts is the advancement of this compound, or an optimized analog, into preclinical development. The prospects for this are promising, contingent on the successful navigation of several key milestones.

A critical step in preclinical development is the comprehensive evaluation of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can provide initial predictions, but these must be confirmed through in vitro and in vivo studies. nih.gov For example, assays to assess cell viability, genotoxicity, and permeability across biological barriers are essential. nih.gov

The establishment of a robust and scalable synthetic route is also a crucial consideration for preclinical and eventual clinical development. researchgate.net The synthesis of this compound and its analogs should be efficient and cost-effective to support the large quantities of material required for advanced testing.

Assuming favorable outcomes in these preclinical studies, this compound could be positioned as a lead compound for a range of therapeutic indications, particularly in the realms of autoimmune diseases and potentially oncology and inflammatory disorders. The data generated during preclinical development will be instrumental in filing an Investigational New Drug (IND) application and initiating clinical trials in humans.

Q & A

Q. What are the key considerations for designing a synthetic route for N-benzyl-N-methyl-8-quinolinesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Skraup synthesis for the quinoline core, sulfonylation with chlorosulfonic acid, and alkylation with benzyl/methyl groups. Critical parameters include solvent choice (e.g., N,N-dimethylacetamide for solubility), reaction temperature (50–100°C), and stoichiometric ratios of intermediates . For reproducibility, validate each intermediate via TLC or HPLC and characterize using -/-NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers confirm the purity and crystallinity of this compound?

- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis. Crystallinity is confirmed using X-ray powder diffraction (XRPD), which identifies polymorphic forms. Thermal stability is evaluated through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition points or phase transitions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substitution patterns on the quinoline and sulfonamide groups.

- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm) and quinoline aromatic C-H stretches.

- UV-Vis : Analyze π→π* transitions for electronic properties relevant to fluorescence or binding studies .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence the compound’s bioactivity or reactivity?

- Methodological Answer : Substituent effects are studied via comparative SAR (structure-activity relationship) assays. For example:

- Electron-withdrawing groups (e.g., nitro, halogen) enhance electrophilicity, improving enzyme inhibition (e.g., kinase assays).

- Benzyl/methyl groups on the sulfonamide modulate lipophilicity, affecting membrane permeability (logP measured via shake-flask method).

- Use computational tools (e.g., DFT calculations) to predict electronic effects and molecular docking to simulate target binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control for assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Validate target specificity : Use knockout cell lines or competitive binding assays to confirm direct target engagement.

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 8-hydroxyquinoline derivatives) to identify trends .

Q. How can researchers optimize reaction yields for scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions.

- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., sulfonylation).

- Salt formation : Enhance crystallinity via phosphate or hydrochloride salts, which simplify purification .

Q. What are the challenges in interpreting XRPD data for polymorph identification?

- Methodological Answer :

- Peak overlap : Use Rietveld refinement to deconvolute overlapping diffraction patterns.

- Amorphous content : Quantify using paired TGA-DSC to correlate weight loss with crystallinity.

- Reference databases : Cross-check with the Cambridge Structural Database (CSD) for known polymorphs .

Data Analysis and Validation

Q. How should researchers handle conflicting spectroscopic data during structure elucidation?

- Methodological Answer :

- Multi-technique validation : Combine NMR, HRMS, and single-crystal XRD for unambiguous assignment.

- Dynamic NMR : Resolve rotational barriers in sulfonamide groups (e.g., coalescence temperature studies).

- Isotopic labeling : Use - or -labeled precursors to trace connectivity in complex spectra .

Q. What statistical methods are appropriate for SAR data interpretation?

- Methodological Answer :

- Multivariate regression : Correlate substituent descriptors (Hammett σ, logP) with bioactivity (IC).

- Cluster analysis : Group compounds by reactivity/activity profiles to identify key structural motifs.

- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict novel derivatives .

Tables of Key Parameters

Q. Table 1. Synthetic Optimization Parameters for N-Benzyl-N-Methyl-8-Quinolinesulfonamide

Q. Table 2. Spectroscopic Signatures

| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm) |

|---|---|---|

| Quinoline C8-SO | 125–130 (C-S) | 1160 (S=O asymmetric) |

| Benzyl CH | 4.5–5.0 (d, J=12 Hz) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.